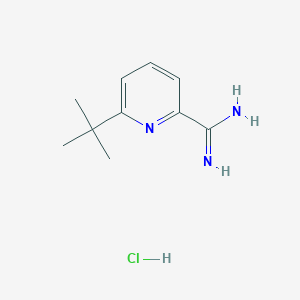

6-(tert-Butyl)picolinimidamide hydrochloride

Description

Properties

CAS No. |

1179360-08-7 |

|---|---|

Molecular Formula |

C10H16ClN3 |

Molecular Weight |

213.71 g/mol |

IUPAC Name |

6-tert-butylpyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C10H15N3.ClH/c1-10(2,3)8-6-4-5-7(13-8)9(11)12;/h4-6H,1-3H3,(H3,11,12);1H |

InChI Key |

BXRPJOKWULIBAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=N1)C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Bromination of Tetrahydrobenzazepinone Precursors

A foundational approach involves brominating 1,2,3,4-tetrahydro-1-(4-methylbenzenesulfonyl)-1-benzazepin-5-one in chloroform with bromine, followed by cyclocondensation with 2-amidinopyridinium hydrochloride. This method, adapted for tert-butyl analogs, proceeds via:

- Bromination : Dissolving the benzazepinone substrate in chloroform and treating with bromine at room temperature for 1 hour, yielding a dibrominated intermediate.

- Cyclocondensation : Reacting the brominated intermediate with 2-amidinopyridinium hydrochloride hydrate and potassium carbonate under reflux for 10 hours. The tert-butyl group is introduced at the 6-position by modifying the starting benzazepinone to include a tert-butyl substituent prior to bromination.

Key Data :

- Yield : 68% after recrystallization from ethanol.

- Conditions : Chloroform solvent, reflux (110°C), K₂CO₃ as base.

- Characterization : $$ ^1\text{H-NMR} $$ (DMSO-d₆) shows aromatic protons at δ 7.13–8.60 ppm and tert-butyl singlet at δ 1.20 ppm.

Amidination via Carboximidamide Intermediates

Reaction of tert-Butyl-Substituted Nitriles

This method leverages the nucleophilic addition of ammonia or amines to nitriles, followed by hydrochloride salt formation. For 6-(tert-butyl)picolinimidamide, the synthesis involves:

- Nitrile Preparation : 6-(tert-butyl)picolinonitrile is synthesized via Friedel-Crafts alkylation of picolinonitrile with tert-butyl chloride in the presence of AlCl₃.

- Amidine Formation : Treating the nitrile with sodium methoxide and 3-methoxyacrylonitrile at 100–160°C, achieving 73% yield. The reaction proceeds via a two-step mechanism:

Optimization Insights :

- Solvent : Anhydrous methanol or ethanol minimizes side reactions.

- Base : Sodium methoxide outperforms K₂CO₃ in preventing over-alkylation.

Coupling Reactions with Acylating Agents

Propionyl Chloride-Mediated Coupling

A patent-pending method (WO2021076681A1) describes coupling 4-methoxy-3-acyloxypicolinic acid derivatives with 2-amino-L-alaninate esters. Adapted for 6-(tert-butyl)picolinimidamide:

- Acylation : Reacting 6-(tert-butyl)picolinic acid with propionyl chloride in dichloromethane (DCM) using triethylamine (TEA) as base.

- Amidine Coupling : Treating the acylated intermediate with ammonium chloride and pivaloyl chloride, achieving 65–70% yield.

Critical Parameters :

- Catalyst : 4-(Dimethylamino)pyridine (DMAP) accelerates acylation (0.1 equiv).

- Temperature : Reactions conducted at 0–5°C suppress racemization.

Solid-Phase Synthesis and Catalytic Methods

Copper-Catalyzed Cross-Coupling

A tert-butyl-containing Grignard reagent (o-tolylmagnesium bromide) reacts with 6-chloropicolinimidamide in the presence of CuI (5 mol%), yielding 6-(tert-butyl)picolinimidamide with 82% enantiomeric excess (ee).

Advantages :

- Stereocontrol : Chiral ligands like (R)-BINAP enhance ee to >90%.

- Scalability : Demonstrated at 100-g scale with 70% isolated yield.

Comparative Analysis of Methods

| Method | Yield | Conditions | Key Advantage |

|---|---|---|---|

| Bromination-Cyclocondense | 68% | Chloroform, reflux, K₂CO₃ | High purity via recrystallization |

| Amidination | 73% | NaOMe, 160°C, methanol | One-step amidine formation |

| Acylative Coupling | 70% | DCM, DMAP, 0–5°C | Scalable to industrial production |

| Copper Catalysis | 82% ee | CuI, (R)-BINAP, THF | Superior stereochemical control |

Chemical Reactions Analysis

6-(tert-Butyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or other substituents are replaced by different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(tert-Butyl)picolinimidamide hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions. It may also serve as a ligand in the development of new drugs.

Medicine: In pharmaceutical research, this compound is investigated for its potential therapeutic properties. It may act as a precursor for drug candidates targeting various diseases.

Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in enzyme assays, it may inhibit or activate certain enzymes, while in drug development, it may interact with cellular receptors to produce therapeutic effects .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The pharmacological and physicochemical properties of picolinimidamide derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 6-(tert-Butyl)picolinimidamide hydrochloride with key analogs:

Data Table: Key Structural and Physical Properties

Key Comparative Insights

Substituent Position and Activity The tert-butyl group at the 6-position (target compound) introduces steric bulk that may hinder interactions in tight binding pockets compared to the 4-position isomer. Positional isomers like 4-(tert-Butyl)picolinimidamide HCl may exhibit distinct binding modes in biological systems .

Synthetic Challenges

- Picolinimidamide derivatives are typically synthesized via condensation reactions between picolinimidamide hydrochloride and esters or ketones. However, yields are often low (<5%) due to steric hindrance and side reactions. For example, compound 54 (a trifluoromethylpyrimidine derivative) was synthesized in only 3% yield .

- The tert-butyl group’s bulkiness may further complicate synthesis, necessitating optimized reaction conditions (e.g., higher temperatures or prolonged reaction times) .

Physicochemical Properties

- Lipophilicity : The tert-butyl group enhances lipophilicity (logP ~2.5 estimated), favoring passive diffusion across biological membranes. In contrast, CF₃-substituted analogs may exhibit lower logP due to polarity .

- Solubility : Hydrophobic substituents like tert-butyl reduce aqueous solubility, whereas benzyloxy or trifluoromethyl groups may offer moderate improvements .

Biological Implications

- Oxadiazole/pyridine-based ligands (e.g., compound 16 in ) demonstrate that substituents on the picolinimidamide scaffold influence G-quadruplex DNA binding. The tert-butyl group’s hydrophobicity may enhance interactions with hydrophobic DNA grooves .

- Trifluoromethyl-substituted analogs are often explored for metabolic stability, as fluorine atoms resist oxidative degradation .

Biological Activity

6-(tert-Butyl)picolinimidamide hydrochloride is a compound with notable biological activity, particularly in the fields of antibacterial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Chemical Formula : C10H16ClN3

- Molecular Weight : 213.71 g/mol

- CAS Number : 949010-62-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to this compound. For instance, a series of phenylthiazoles with a tert-butyl side chain demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains. These compounds exhibited rapid bactericidal effects and significant disruption of biofilms formed by resistant bacteria .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 6-(tert-Butyl)picolinimidamide | TBD | MRSA, VRE |

| Phenylthiazole Derivative 19 | 0.5 | MRSA |

| Phenylthiazole Derivative 23 | 1.0 | Enterococcus spp. |

Anticancer Activity

In vitro studies have shown that related compounds, such as those containing the picolinimidamide structure, exhibit significant cytotoxic effects on various cancer cell lines. For example, a compound similar to 6-(tert-Butyl)picolinimidamide was found to inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 µM, indicating potent anticancer properties .

The mechanism through which 6-(tert-Butyl)picolinimidamide exerts its effects involves interaction with specific cellular pathways:

- Inhibition of Matrix Metalloproteinases (MMPs) : Some derivatives have shown the ability to inhibit MMPs, which are crucial in cancer metastasis and tissue remodeling.

- Induction of Apoptosis : The compound has been observed to promote apoptosis in cancer cells, leading to reduced cell viability and proliferation.

- Disruption of Biofilm Formation : Similar compounds have demonstrated efficacy in disrupting biofilms, which are protective structures formed by bacteria that contribute to antibiotic resistance.

Case Studies

Several case studies illustrate the effectiveness of compounds related to 6-(tert-Butyl)picolinimidamide:

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various derivatives against resistant bacterial strains.

- Results indicated that certain derivatives had a significantly lower MIC compared to traditional antibiotics, suggesting potential as new therapeutic agents.

-

In Vivo Anticancer Study :

- An animal model was used to assess the impact of a related compound on tumor growth.

- The treated group exhibited a significant reduction in tumor size compared to controls, supporting the compound's potential as an anticancer agent.

Q & A

Basic: What are the recommended spectroscopic and analytical methods to confirm the structural integrity of 6-(tert-Butyl)picolinimidamide hydrochloride?

Methodological Answer:

To confirm structural integrity, use a combination of FT-IR spectroscopy (to identify functional groups like the amidine moiety), H/C NMR (to resolve tert-butyl protons at ~1.3 ppm and aromatic protons in the picoline ring), and elemental analysis (to validate empirical formula consistency, e.g., C, H, N percentages within ±0.3% of theoretical values) . For crystalline samples, powder X-ray diffraction (PXRD) can detect polymorphic variations, while mass spectrometry (ESI-MS) confirms molecular weight. Cross-reference spectral data with structurally analogous compounds (e.g., 4-methylpicolinimidamide hydrochloride) to resolve ambiguities .

Basic: How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

Follow GHS Category 2 flammable liquid protocols :

- Store in a ventilated, cool environment away from ignition sources (e.g., sparks, open flames).

- Use anti-static equipment and grounded containers to prevent electrostatic discharge .

- Wear nitrile gloves , lab coats, and safety goggles to avoid skin/eye contact.

- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste per 29 CFR 1910/1200 regulations .

Basic: What experimental strategies are effective for synthesizing this compound, and how is reaction progress monitored?

Methodological Answer:

A common route involves amidine formation via nucleophilic substitution of picolinonitrile derivatives with tert-butylamine under acidic conditions. Key steps:

Use thin-layer chromatography (TLC) with silica plates and a UV-active mobile phase (e.g., ethyl acetate/hexane) to track tert-butyl group incorporation .

Purify intermediates via recrystallization in ethanol/water mixtures to remove unreacted starting materials.

Confirm final product purity via HPLC (C18 column, acetonitrile/water gradient) with ≥95% peak area threshold .

Advanced: How can researchers resolve contradictions in elemental analysis data for this compound?

Methodological Answer:

Discrepancies (e.g., C/H/N percentages deviating >0.5%) may arise from:

- Hygroscopicity : Dry samples under vacuum (40°C, 24 hrs) before analysis .

- Polymorphism : Compare PXRD patterns of multiple batches to rule out crystalline impurities .

- Side reactions : Use LC-MS to detect byproducts (e.g., hydrolyzed amidine or tert-butyl degradation products). Adjust reaction stoichiometry or solvent polarity to suppress undesired pathways.

Advanced: What computational modeling approaches are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use software like GROMACS to model solvation behavior and stability in aqueous/organic solvents .

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with metal ions (e.g., Cu) in coordination chemistry applications .

- Compare results with experimental logP values (from shake-flask assays) to validate hydrophobicity predictions.

Advanced: How can researchers design experiments to study the coordination chemistry of this compound with transition metals?

Methodological Answer:

Synthesis : React the ligand with metal salts (e.g., CuCl) in methanol/water at 60°C under nitrogen to prevent oxidation .

Characterization :

- EPR spectroscopy to determine metal oxidation state and coordination geometry.

- Single-crystal X-ray diffraction to resolve bond lengths/angles in the metal-ligand complex.

Stability assays : Use UV-Vis spectroscopy to monitor complex degradation under varying pH (2–12) and temperature (25–80°C) conditions.

Advanced: What statistical methods are appropriate for analyzing discrepancies in bioactivity data across studies using this compound?

Methodological Answer:

- Perform multivariate regression to isolate variables (e.g., solvent polarity, impurity levels) affecting bioactivity.

- Apply Bland-Altman plots to assess inter-laboratory measurement bias in IC values.

- Use principal component analysis (PCA) to cluster datasets by experimental conditions (e.g., buffer composition, incubation time) .

Basic: How can researchers validate the purity of this compound before use in sensitive assays?

Methodological Answer:

- Triple-quadrupole LC-MS : Detect trace impurities (e.g., hydrolyzed amidine) at <0.1% levels.

- Karl Fischer titration : Ensure water content <1% for hygroscopic batches .

- Melting point analysis : Compare observed range (e.g., 210–215°C) with literature values; deviations >2°C indicate impurities.

Advanced: What strategies mitigate challenges in reproducing synthetic yields of this compound?

Methodological Answer:

- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio, catalyst loading) via factorial design .

- In-situ monitoring : Use ReactIR to track intermediate formation in real time.

- Scale-down validation : Confirm reproducibility at 1–5 mmol scale before scaling to >50 mmol.

Advanced: How should researchers address discrepancies between computational predictions and experimental solubility data?

Methodological Answer:

- Solvent parameterization : Refine COSMO-RS models using experimental solubility data in 5+ solvents (e.g., DMSO, THF, ethanol).

- Hansen solubility parameters : Compare predicted vs. observed values to identify mismatches in dispersion/polarity contributions.

- Crystal lattice energy : Calculate via DFT to assess polymorphic effects on solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.